molecular formula C19H23NO B8167773 4-(6-(Cyclopropylmethoxy)naphthalen-2-yl)piperidine

4-(6-(Cyclopropylmethoxy)naphthalen-2-yl)piperidine

Cat. No.: B8167773
M. Wt: 281.4 g/mol
InChI Key: ANWNFSJPNFIGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-(Cyclopropylmethoxy)naphthalen-2-yl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

The synthesis of 4-(6-(Cyclopropylmethoxy)naphthalen-2-yl)piperidine involves several steps. One common method includes the use of palladium and rhodium hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

4-(6-(Cyclopropylmethoxy)naphthalen-2-yl)piperidine undergoes various chemical reactions, including:

Scientific Research Applications

4-(6-(Cyclopropylmethoxy)naphthalen-2-yl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological systems to understand its potential therapeutic effects.

    Medicine: This compound is investigated for its potential use in developing new drugs, particularly those targeting the central nervous system.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(6-(Cyclopropylmethoxy)naphthalen-2-yl)piperidine involves its interaction with specific molecular targets and pathways. It is known to exhibit pharmacological properties such as antioxidant, anti-inflammatory, and bioavailability-enhancing effects. These properties are attributed to its ability to modulate various signaling pathways and molecular targets .

Comparison with Similar Compounds

4-(6-(Cyclopropylmethoxy)naphthalen-2-yl)piperidine can be compared with other piperidine derivatives, such as:

    Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: Exhibits antiproliferative effects on cancer cells.

    Matrine: Known for its anti-inflammatory and anticancer properties.

    Berberine: Used for its antimicrobial and antidiabetic effects.

    Tetrandine: Exhibits anti-inflammatory and anticancer properties. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

4-[6-(cyclopropylmethoxy)naphthalen-2-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-2-14(1)13-21-19-6-5-17-11-16(3-4-18(17)12-19)15-7-9-20-10-8-15/h3-6,11-12,14-15,20H,1-2,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWNFSJPNFIGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC3=C(C=C2)C=C(C=C3)C4CCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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